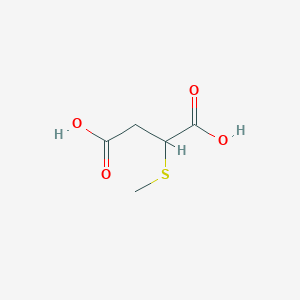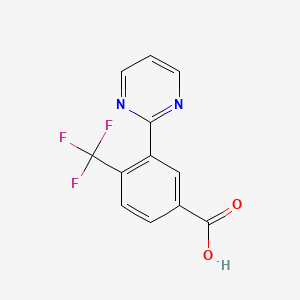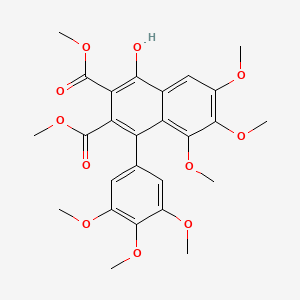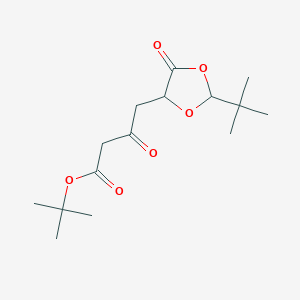
Tert-butyl 4-(2-tert-butyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(2-tert-butyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate is a complex organic compound with a unique structure that includes a dioxolane ring and multiple tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(2-tert-butyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dioxolane ring through a cyclization reaction, followed by the introduction of the tert-butyl groups via alkylation reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-(2-tert-butyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different reactivity.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-tert-butyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which Tert-butyl 4-(2-tert-butyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dioxolane ring and tert-butyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved may include enzymatic catalysis, receptor binding, and signal transduction processes.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(2-tert-butyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate: Similar in structure but with variations in the substituents on the dioxolane ring.
2-tert-butyl-5-propyl-1,3-dioxolan-4-one: Another dioxolane derivative with different alkyl groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of multiple tert-butyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
140235-35-4 |
|---|---|
Fórmula molecular |
C15H24O6 |
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-tert-butyl-5-oxo-1,3-dioxolan-4-yl)-3-oxobutanoate |
InChI |
InChI=1S/C15H24O6/c1-14(2,3)13-19-10(12(18)20-13)7-9(16)8-11(17)21-15(4,5)6/h10,13H,7-8H2,1-6H3 |
Clave InChI |
JIYMFBCTFMAWAS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1OC(C(=O)O1)CC(=O)CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
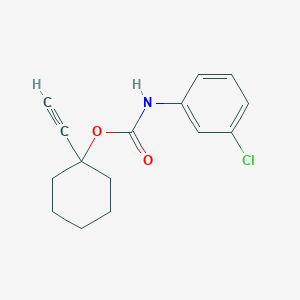
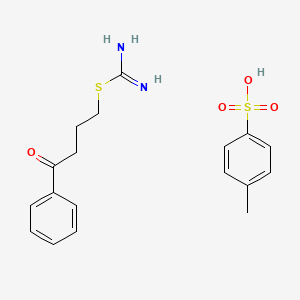
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
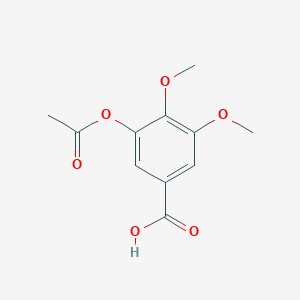
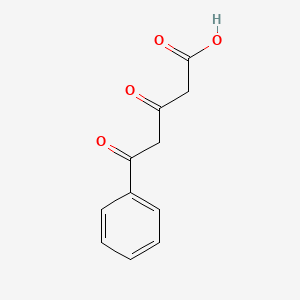
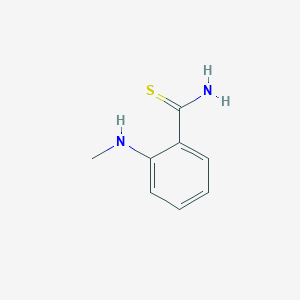

![(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate](/img/structure/B13999737.png)
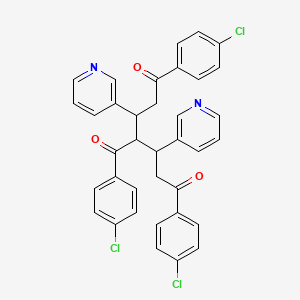
![5-[(4-oxopyrido[2,3-d]pyrimidin-8-yl)methyl]-1H-pyrimidine-2,4-dione](/img/structure/B13999759.png)
